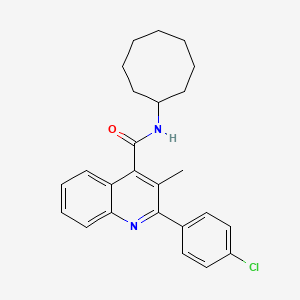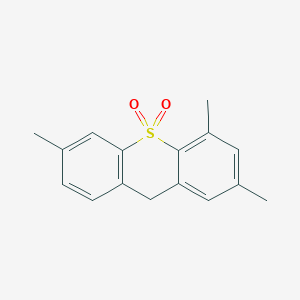
2-(4-chlorophenyl)-N-cyclooctyl-3-methylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-cyclooctyl-3-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-cyclooctyl-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzene as a starting material.
Cyclooctyl Group Addition: The cyclooctyl group can be added through a nucleophilic substitution reaction, where a suitable cyclooctyl halide reacts with the intermediate compound.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction using appropriate coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)-N-cyclooctyl-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-cyclooctyl-3-methylquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-cyclooctyl-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of cell surface receptors, leading to altered cellular signaling pathways.
DNA Intercalation: Intercalating into DNA, thereby disrupting DNA replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-bromophenyl)-N-cyclooctyl-3-methylquinoline-4-carboxamide
- 2-(4-fluorophenyl)-N-cyclooctyl-3-methylquinoline-4-carboxamide
- 2-(4-methylphenyl)-N-cyclooctyl-3-methylquinoline-4-carboxamide
Uniqueness
2-(4-chlorophenyl)-N-cyclooctyl-3-methylquinoline-4-carboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C25H27ClN2O |
|---|---|
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-N-cyclooctyl-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H27ClN2O/c1-17-23(25(29)27-20-9-5-3-2-4-6-10-20)21-11-7-8-12-22(21)28-24(17)18-13-15-19(26)16-14-18/h7-8,11-16,20H,2-6,9-10H2,1H3,(H,27,29) |
InChI-Schlüssel |
LBLMAGMQEAOACF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)NC4CCCCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)cyclohexanecarboxamide](/img/structure/B15152557.png)
![3-hydroxy-4-(4-hydroxy-3-iodo-5-methoxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15152562.png)
![N-cyclohexyl-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide](/img/structure/B15152577.png)

![2-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B15152584.png)
![N-[3-(morpholin-4-yl)propyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15152591.png)
![2-[N-(5-Chloro-2-methoxyphenyl)methanesulfonamido]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B15152599.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B15152603.png)
![N-(4-bromo-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B15152607.png)
![N-(4-chlorophenyl)-2-[2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide](/img/structure/B15152615.png)
![2-chloro-4-methyl-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B15152620.png)
![N-[4-(4-methoxyphenoxy)phenyl]-5-nitro-1-benzofuran-3-carboxamide](/img/structure/B15152634.png)

![1,3-dimethyl-5-{[(1-phenylbutyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15152649.png)
